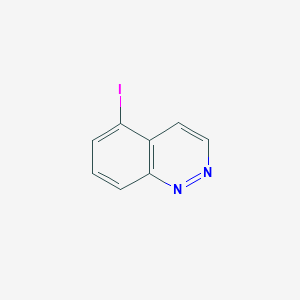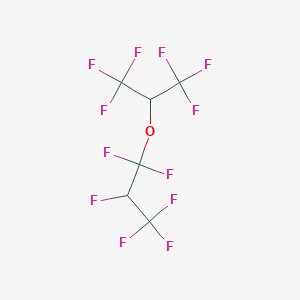
1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone is an organic compound that features a pyridine ring substituted with a difluorophenyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone typically involves the reaction of 3,4-difluorobenzaldehyde with 2-acetylpyridine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(3,5-Difluorophenyl)ethanone: A fluorinated acetophenone with similar structural features.
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: Another compound with a pyridine ring and a fluorophenyl group.
Uniqueness: 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone is unique due to the specific positioning of the difluorophenyl group and the ethanone moiety, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H9F2NO |
|---|---|
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
1-[5-(3,4-difluorophenyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H9F2NO/c1-8(17)13-5-3-10(7-16-13)9-2-4-11(14)12(15)6-9/h2-7H,1H3 |
Clave InChI |
RPODKUJXGWFLCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(C=C1)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


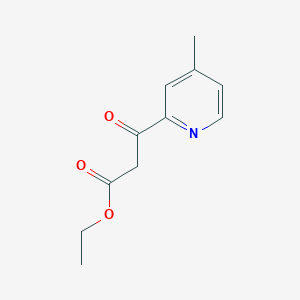
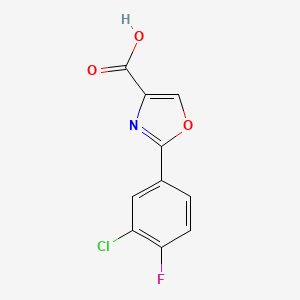
![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
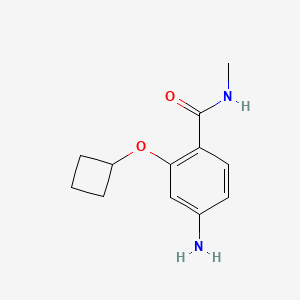

![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
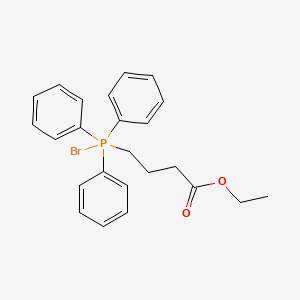


amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)
